3-methyl-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then coupled with other intermediates to form the final compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Uniqueness
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C13H13N5O2S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13N5O2S2/c1-6(2)10-16-17-12(22-10)15-9(19)8-4-14-13-18(11(8)20)7(3)5-21-13/h4-6H,1-3H3,(H,15,17,19) |
InChI Key |
YMUDBLRIUIQSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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